molecular formula C11H18O2 B14864204 2-(2-Oxopropyl)cyclooctanone

2-(2-Oxopropyl)cyclooctanone

Cat. No.: B14864204
M. Wt: 182.26 g/mol
InChI Key: REGAJTKYVCJGQB-UHFFFAOYSA-N
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Description

2-(2-Oxopropyl)cyclooctanone is an organic compound with the molecular formula C11H18O2. It is a ketone derivative of cyclooctane, characterized by the presence of an oxopropyl group attached to the cyclooctanone ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxopropyl)cyclooctanone can be achieved through several methods. One common approach involves the oxidation of cyclooctanol using chromic acid as the oxidizing agent. The reaction is typically carried out in acetone as the solvent, with careful control of temperature to avoid over-oxidation . Another method involves the use of whole cell biocatalysts for the double oxidation of cyclooctane to cyclooctanone .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using environmentally friendly oxidants such as oxygen or hydrogen peroxide. The use of biocatalysts in industrial settings is also gaining traction due to their high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxopropyl)cyclooctanone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The oxopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclooctanones.

Scientific Research Applications

2-(2-Oxopropyl)cyclooctanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Oxopropyl)cyclooctanone involves its interaction with specific molecular targets and pathways. For instance, in biocatalytic processes, the compound undergoes oxidation through the action of enzymes such as alcohol dehydrogenases and monooxygenases . These enzymes facilitate the conversion of the compound to its oxidized form, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Oxopropyl)cyclopentanone
  • 2-Methyl-5-(2-oxopropyl)cyclopentanone
  • 2-Pentyl-cyclopentanone
  • 2-Naphthalen-2-yl-cyclopentanone
  • 2-Benzyl-cyclopentanone

Uniqueness

2-(2-Oxopropyl)cyclooctanone is unique due to its larger ring size compared to cyclopentanone derivatives. This larger ring size can influence its reactivity and the types of reactions it undergoes. Additionally, the presence of the oxopropyl group adds to its versatility in synthetic applications.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

2-(2-oxopropyl)cyclooctan-1-one

InChI

InChI=1S/C11H18O2/c1-9(12)8-10-6-4-2-3-5-7-11(10)13/h10H,2-8H2,1H3

InChI Key

REGAJTKYVCJGQB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1CCCCCCC1=O

Origin of Product

United States

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